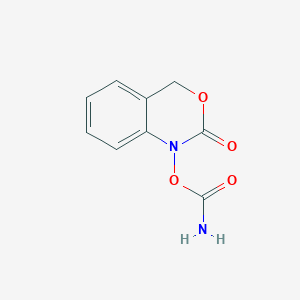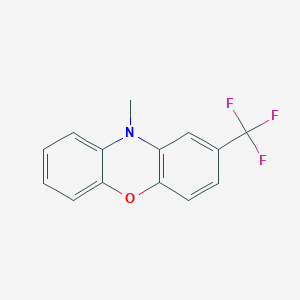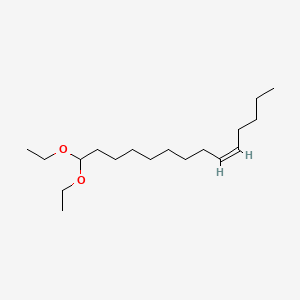
1-(4-Phenylbuta-1,3-dien-1-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Phenylbuta-1,3-dien-1-yl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely recognized for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science
Vorbereitungsmethoden
The synthesis of 1-(4-Phenylbuta-1,3-dien-1-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 1-phenylpiperidine with specific reagents under controlled conditions. For instance, the selective synthesis of pyrrolidin-2-ones can be achieved via the ring contraction and deformylative functionalization of piperidine derivatives . This process typically involves the use of oxidants and additives to achieve the desired product.
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-(4-Phenylbuta-1,3-dien-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like Cu(OAc)2 and KI, as well as reducing agents and other functionalizing reagents .
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidinone derivatives.
Substitution: Substitution reactions, such as electrophilic or nucleophilic substitutions, can introduce different functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of specific oxidants and additives can selectively yield either pyrrolidin-2-ones or 3-iodopyrroles from the same substrates .
Wissenschaftliche Forschungsanwendungen
1-(4-Phenylbuta-1,3-dien-1-yl)pyrrolidin-2-one has a wide range of scientific research applications. In medicinal chemistry, pyrrolidinone derivatives are known for their antimicrobial, anticancer, anti-inflammatory, and antidepressant activities . These compounds are also used as versatile synthons in organic synthesis due to their rich reactivity and ability to form complex molecular structures.
In the field of material science, pyrrolidinone derivatives are used in the synthesis of polymers and other advanced materials with unique properties. Their ability to undergo various chemical reactions makes them valuable building blocks for designing new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 1-(4-Phenylbuta-1,3-dien-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, pyrrolidinone derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression .
The molecular targets and pathways involved in the action of this compound depend on its specific structure and functional groups. Detailed studies on its binding interactions and effects on cellular pathways can provide insights into its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1-(4-Phenylbuta-1,3-dien-1-yl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidine, pyrrolidin-2-one, and pyrrolidine-2,5-diones . These compounds share a common pyrrolidine ring structure but differ in their functional groups and reactivity.
Pyrrolidine: A simple five-membered nitrogen-containing ring with diverse biological activities.
Pyrrolidin-2-one: A lactam with significant pharmaceutical applications.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, known for their use in drug design and synthesis.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications compared to other pyrrolidine derivatives.
Eigenschaften
CAS-Nummer |
66373-97-5 |
|---|---|
Molekularformel |
C14H15NO |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
1-(4-phenylbuta-1,3-dienyl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H15NO/c16-14-10-6-12-15(14)11-5-4-9-13-7-2-1-3-8-13/h1-5,7-9,11H,6,10,12H2 |
InChI-Schlüssel |
XBZDMIFSWIVVNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)C=CC=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




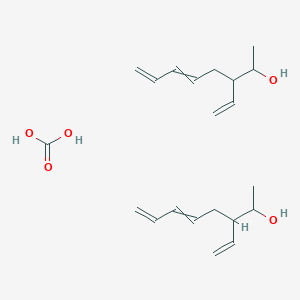


![2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate](/img/structure/B14478689.png)

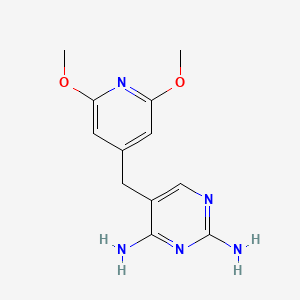
![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)

